Product packaging for Heptaethylene glycol monodecyl ether(Cat. No.:CAS No. 39840-09-0)

Heptaethylene glycol monodecyl ether

Cat. No.: B1623239
CAS No.: 39840-09-0
M. Wt: 466.6 g/mol
InChI Key: DBJKLTWHVHVYJV-UHFFFAOYSA-N
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Description

Classification and Structural Characteristics within Nonionic Surfactant Families

Heptaethylene glycol monodecyl ether (C10E7) is classified as a nonionic surfactant. This classification stems from the absence of a net electrical charge on its hydrophilic headgroup. Nonionic surfactants are broadly categorized into groups such as polyethylene (B3416737) glycol types and polyhydric alcohol types. C10E7 falls under the polyethylene glycol type, where ethylene (B1197577) oxide is added to a hydrophobic base, in this case, decyl alcohol. The linkage between the hydrophobic and hydrophilic moieties is an ether bond, which contributes to the surfactant's stability across a range of pH conditions.

The structure of C10E7 is amphiphilic, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. The hydrophobic component is the ten-carbon alkyl chain (decyl group), while the hydrophilic portion consists of seven repeating ethylene oxide units, capped with a hydroxyl group. This dual nature is fundamental to its surface-active properties, including its ability to reduce surface tension and form micelles in aqueous solutions.

The balance between the hydrophobic and hydrophilic portions of the molecule, often referred to as the hydrophile-lipophile balance (HLB), is a critical parameter that determines the surfactant's functionality. The length of both the alkyl chain and the polyethylene glycol chain can be varied to fine-tune the HLB for specific applications.

A study on the phase behavior of a binary mixture of C10E7 and water using differential scanning calorimetry (DSC) and Fourier transform infrared spectroscopy (FT-IR) revealed the formation of a solid phase compound between C10E7 and water. nih.gov It was estimated that two molecules of water are bound to each oxyethylene unit in the hydrophilic chain, forming a hydrated compound. nih.gov This interaction with water is crucial for its function as a surfactant in aqueous systems.

Historical Trajectory and Evolution of Research on Alkyl Ethoxylates

The development of alkyl ethoxylates, the broader family to which C10E7 belongs, is rooted in the advancements of industrial organic chemistry in the early 20th century. The foundational process for producing these surfactants, known as ethoxylation, was developed in the 1930s by Conrad Schöller and Max Wittwer at the Ludwigshafen laboratories of I.G. Farben. epa.gov This process involves the reaction of ethylene oxide with a substrate, typically a fatty alcohol, to create the characteristic polyoxyethylene chain.

Initially, research and production focused on a range of alkylphenol ethoxylates (APEs) and alcohol ethoxylates (AEs) for use as detergents, wetting agents, and emulsifiers. mdpi.com The popularity of these nonionic surfactants grew due to their effectiveness and relative ease of production from petrochemical sources.

Over the decades, research has evolved to understand the structure-property relationships of these surfactants in greater detail. This includes studying the effects of the alkyl chain length and the degree of ethoxylation on properties such as critical micelle concentration (CMC), surface tension reduction, and phase behavior. While much of the early and extensive research focused on more common chain lengths like dodecyl (C12), the study of shorter-chain ethoxylates like C10 derivatives has gained traction for specific applications where different interfacial properties are desired. The investigation into "narrow range" ethoxylates, which have a more defined and less distributed number of ethylene oxide units, represents a more recent area of research aimed at producing surfactants with more precise and predictable performance characteristics.

Contemporary Significance and Emerging Research Frontiers for C10E7

This compound (C10E7) and its closely related short-chain alcohol ethoxylates are significant in a variety of modern applications, driven by their specific interfacial properties. Their ability to form stable microemulsions and their effectiveness at oil-water interfaces make them valuable in both industrial processes and advanced scientific research.

Detailed Research Findings:

Recent research has highlighted the utility of alcohol ethoxylates in several advanced applications:

Enhanced Oil Recovery (EOR): Surfactants are crucial in EOR processes to reduce interfacial tension between oil and water, thereby mobilizing trapped oil. The effectiveness of these surfactants is a key area of study, with ongoing research into novel surfactant formulations, including those based on alcohol ethoxylates, for improved performance in various reservoir conditions. ewg.orgcreative-biolabs.com The ability to tailor the properties of surfactants like C10E7 makes them candidates for optimizing EOR strategies. stevanatogroup.com

Nanoparticle Synthesis: Surfactants play a vital role in the synthesis of nanoparticles, acting as stabilizing or capping agents to control particle size and prevent agglomeration. youtube.comnih.gov The amphiphilic nature of molecules like C10E7 allows them to adsorb onto the surface of newly formed nanoparticles, providing a protective layer. nih.govscbt.com Research in this area focuses on using different surfactants to precisely control the morphology and surface properties of nanoparticles for applications in catalysis, electronics, and biomedicine. nih.govdiva-portal.org

Microemulsion Systems: Microemulsions are thermodynamically stable, isotropic mixtures of oil, water, and surfactant. They have found widespread use in drug delivery, food science, and chemical reactions. puracy.com The choice of surfactant is critical in forming stable and effective microemulsions. C10E7, with its specific HLB value, can be a key component in formulating microemulsions for various applications, including as nanoreactors for chemical synthesis or as delivery vehicles for poorly water-soluble drugs. scbt.com

Protein Crystallization: Nonionic surfactants are often used to solubilize and stabilize membrane proteins for structural studies, including X-ray crystallography. The gentle nature of these surfactants helps to maintain the native conformation of the protein while preventing aggregation. The specific properties of surfactants like C10E7 can be advantageous in finding the optimal conditions for protein crystallization.

Emerging Research Frontiers:

The unique properties of C10E7 position it at the forefront of several emerging research areas:

Drug Delivery Systems: The development of sophisticated drug delivery systems is a major focus of modern pharmaceutical research. nih.gov Nonionic surfactants like C10E7 are being explored for their potential in creating nano-sized delivery vehicles such as micelles and vesicles that can encapsulate and transport therapeutic agents to their target sites. The biocompatibility and low toxicity of certain alcohol ethoxylates make them attractive for these applications.

Advanced Cleaning Formulations: As environmental regulations become stricter, there is a growing demand for biodegradable and effective surfactants in cleaning products. mdpi.com Research is ongoing to develop formulations with improved performance and a better environmental profile. The specific cleaning and emulsifying properties of C10E7 make it a candidate for use in specialized industrial and household cleaners.

Soil and Water Remediation: Surfactant-enhanced remediation is a promising technology for cleaning up contaminated soil and water. Surfactants can increase the solubility and mobility of hydrophobic organic pollutants, making them easier to remove. The effectiveness of different surfactants, including alcohol ethoxylates, is an active area of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H50O8 B1623239 Heptaethylene glycol monodecyl ether CAS No. 39840-09-0

Properties

CAS No.

39840-09-0

Molecular Formula

C24H50O8

Molecular Weight

466.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C24H50O8/c1-2-3-4-5-6-7-8-9-11-26-13-15-28-17-19-30-21-23-32-24-22-31-20-18-29-16-14-27-12-10-25/h25H,2-24H2,1H3

InChI Key

DBJKLTWHVHVYJV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCO

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for Heptaethylene Glycol Monodecyl Ether

The creation of this compound (C10E7) is predominantly achieved through ethoxylation, a process that can be modulated by different catalytic systems. An alternative, more precise laboratory-scale approach is the Williamson ether synthesis.

The principal industrial method for synthesizing alcohol ethoxylates like C10E7 is the sequential addition of ethylene (B1197577) oxide to a fatty alcohol precursor, in this case, 1-decanol. wikipedia.org This reaction is highly exothermic and requires careful temperature and pressure control to prevent thermal runaway. wikipedia.org The process is typically catalyzed, and the choice of catalyst profoundly influences the reaction rate, the distribution of polyethylene (B3416737) glycol chain lengths in the final product (polydispersity), and the formation of byproducts. acs.org

Basic Catalysts: Conventional ethoxylation employs basic catalysts such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). wikipedia.orgacs.org This method results in a product with a broad molecular weight distribution, often described by a Poisson or Flory distribution. researchgate.net A significant amount of unreacted alcohol and the formation of polyethylene glycol (PEG) via the undesirable polymerization of ethylene oxide in the presence of trace water are common outcomes. acs.org

Acidic Catalysts: Lewis acids, such as boron trifluoride (BF₃) and tin tetrachloride (SnCl₄), can also catalyze ethoxylation. These catalysts typically yield a narrower molecular weight distribution compared to basic catalysts. However, they are often associated with the formation of undesired byproducts, including dioxanes and other cyclic ethers, which can complicate purification. acs.org

Heterogeneous and Advanced Catalysts: Research has focused on developing catalysts that offer greater control over the ethoxylation process to produce narrow-range ethoxylates (NREs). These include certain metal-exchanged clays, modified hydrotalcites, and mercarbide (B1254986) catalysts. whiterose.ac.ukcore.ac.uk These catalysts can limit the propagation of the polyethylene glycol chain, resulting in a more peaked distribution centered around the target number of ethoxy groups and reducing the amount of free alcohol and PEG in the final mixture. researchgate.netcore.ac.uk

An alternative route for synthesizing ethers is the Williamson ether synthesis . This SN2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide. wikipedia.orglibretexts.org For C10E7, this could involve reacting sodium decoxide with a monodisperse heptaethylene glycol derivative that has been functionalized with a good leaving group (e.g., a tosylate or halide). libretexts.orgmasterorganicchemistry.com While less common for bulk industrial production, this method offers superior control for producing a well-defined, monodisperse product in a laboratory setting. youtube.com

Table 1: Comparison of Catalytic Systems for Alcohol Ethoxylation

The direct output of industrial ethoxylation is a polydisperse mixture containing not only the target C10E7 but also other ethoxymers (e.g., C10E6, C10E8), unreacted decyl alcohol, and free polyethylene glycol. acs.orgresearchgate.net Achieving a high-purity, research-grade sample necessitates effective purification to isolate the C10E7 molecule.

The most common and effective method for this separation on a preparative scale is column chromatography . researchgate.net Silica (B1680970) gel is frequently employed as the stationary phase. The separation principle relies on the differential polarity of the components in the mixture. The unreacted, non-polar decyl alcohol elutes first, followed by the C10E7 and its neighboring ethoxymers. The highly polar polyethylene glycol byproduct is retained more strongly on the silica gel and elutes last. By carefully selecting the solvent system (mobile phase), a high degree of separation can be achieved, yielding C10E7 with a purity of ≥98%. researchgate.netnih.gov

Table 2: Purification Techniques for Polyethylene Glycol Ethers

Derivatization and Functionalization Approaches for Tailored Properties

The terminal primary hydroxyl (-OH) group of the heptaethylene glycol chain is a versatile chemical handle for derivatization. Modification of this group allows for the synthesis of heterobifunctional molecules, where the decyl chain provides a lipophilic anchor and the new terminal group imparts a specific chemical reactivity. This is a common strategy employed for polyethylene glycol derivatives to prepare them for conjugation or to alter their surface-active properties. mdpi.com

A typical first step is the activation of the hydroxyl group by converting it into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs). mdpi.com This is often achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base. Once activated, the terminal group can be displaced by a variety of nucleophiles to introduce new functionalities.

Common derivatization pathways include:

Azide (B81097) Formation: Reaction with sodium azide (NaN₃) to yield an azido-terminated ether (R-N₃), which can then participate in "click chemistry" reactions like the Huisgen cycloaddition. mdpi.com

Thiol Formation: Treatment with sodium hydrosulfide (B80085) (NaSH) or conversion to a thioacetate (B1230152) followed by hydrolysis can introduce a terminal thiol group (R-SH). mdpi.com Thiols are useful for conjugation to maleimides or for binding to gold surfaces.

Amine Formation: The tosylate or mesylate can be reacted with ammonia (B1221849) or a protected amine equivalent, or the azide can be reduced (e.g., via a Staudinger reaction or catalytic hydrogenation) to yield a primary amine (R-NH₂). mdpi.com

Table 3: Selected Functionalization Reactions for the Terminal Hydroxyl Group of PEG Ethers

Controlled Synthesis of Polyethylene Glycol Chains in Ethylene Glycol Ethers

A significant challenge in the synthesis of compounds like C10E7 is controlling the length of the polyethylene glycol chain. As discussed, conventional catalytic ethoxylation produces a mixture of chain lengths. wikipedia.org For applications requiring a precisely defined molecular structure and properties, methods that afford monodisperse or narrow-range products are essential.

Strategies for achieving this control include:

Catalyst-Directed Synthesis: The development of sophisticated catalysts is a primary route to narrow-range ethoxylates (NREs). These catalysts modulate the kinetics of ethylene oxide addition, favoring the formation of a specific chain length over a broad distribution. acs.orgresearchgate.net For example, a patent describes using approximately equimolar ratios of fatty alcohol to an alkali metal catalyst to optimize the distribution. google.com

Stepwise (Iterative) Synthesis: A more synthetically demanding but highly precise method involves the stepwise addition of ethylene glycol units. This is an extension of the Williamson ether synthesis, where a protected ethylene glycol monomer is sequentially added to the growing chain. After each addition, the terminal hydroxyl group is deprotected, allowing for the next coupling reaction. While laborious, this approach provides absolute control over the chain length, enabling the synthesis of truly monodisperse products.

Anionic Ring-Opening Polymerization: A well-established method for creating well-defined polymers is the anionic ring-opening polymerization of ethylene oxide. By using an initiator like sodium decoxide (the deprotonated form of decyl alcohol), a "living" polymerization can be initiated. In principle, by controlling the stoichiometry of monomer (ethylene oxide) to initiator (decoxide), the average chain length can be precisely controlled, leading to a product with a very low polydispersity index. researchgate.net

Table of Mentioned Compounds

Molecular Self Assembly and Aggregation Phenomena of C10e7

Micellization Behavior in Aqueous Systems

The formation of micelles by C10E7 in water is a spontaneous process that occurs above a specific concentration and is governed by thermodynamic principles aimed at minimizing the unfavorable contact between the hydrophobic tails and water molecules. researchgate.net

The critical micelle concentration (CMC) is a fundamental property of a surfactant, representing the concentration threshold at which micelles begin to form in the bulk solution. kruss-scientific.com Below the CMC, C10E7 molecules exist predominantly as monomers. As the concentration increases to the CMC, the surface becomes saturated with surfactant molecules, and any further addition leads to the formation of micelles. kruss-scientific.comcabidigitallibrary.org This phenomenon causes abrupt changes in various physical properties of the solution, which are used for CMC determination.

Common methods for determining the CMC include:

Tensiometry : This technique measures the surface tension of the solution as a function of surfactant concentration. The surface tension decreases as surfactant monomers adsorb at the air-water interface. Once the surface is saturated, the surface tension remains relatively constant, and the breakpoint in the plot of surface tension versus the logarithm of the concentration indicates the CMC. kruss-scientific.comdataphysics-instruments.com

Conductivity Measurement : For ionic surfactants, there is a distinct change in the slope of conductivity versus concentration at the CMC. While C10E7 is nonionic, this method can sometimes be adapted or used for comparative studies with ionic surfactants. youtube.com

Fluorescence Spectroscopy : This sensitive method utilizes fluorescent probes that exhibit different fluorescence behaviors in the nonpolar micellar core compared to the polar aqueous environment. rsc.org A sharp change in fluorescence intensity or wavelength upon micelle formation is used to pinpoint the CMC. rsc.orgnih.gov

The CMC of C10E7 is not a fixed value but is influenced by several factors, including temperature and the presence of any impurities or additives in the system. aip.org

The shape (morphology) and size of C10E7 micelles are key characteristics that dictate their properties and applications. These structures are not static and can exist in various forms, such as spherical, ellipsoidal (oblate or prolate), or cylindrical (rod-like) structures. aimspress.comariel.ac.il

The primary techniques used to characterize micellar morphology and size include:

Small-Angle Neutron Scattering (SANS) : SANS is a powerful technique for studying the structure of colloids. It provides detailed information on the shape, size, and aggregation of micelles in solution. aip.org Studies on C10E7 using SANS have been instrumental in determining its micellar structure under various conditions. aip.org

Dynamic Light Scattering (DLS) : DLS measures the fluctuations in scattered light intensity due to the Brownian motion of micelles, allowing for the determination of their hydrodynamic radius and size distribution. researchgate.net

Transmission Electron Microscopy (TEM) : TEM provides direct visual evidence of micelle morphology, although sample preparation techniques can sometimes alter the native structure. researchgate.net

Investigations have shown that C10E7 micelles can adopt ellipsoidal or cylindrical shapes, depending on environmental conditions like temperature and concentration. aip.org

The self-assembled structure of C10E7 micelles is highly sensitive to the surrounding solution conditions.

Concentration : In the dilute regime above the CMC, an increase in C10E7 concentration primarily increases the number of micelles. aip.org At higher concentrations, it can promote the growth of micelles and may induce transitions in their shape, for instance, from smaller ellipsoidal structures to larger cylindrical ones.

Temperature : Temperature has a significant effect on nonionic surfactants containing ethylene (B1197577) oxide groups. For C10E7, increasing the temperature reduces the hydration of the hydrophilic E7 headgroups, making them effectively less hydrophilic. This change in hydration promotes micellar growth and can alter the morphology of the aggregates. aip.org This behavior is linked to the "cloud point," the temperature at which the surfactant solution becomes turbid due to phase separation. cabidigitallibrary.org

Ionic Environment : Although C10E7 is nonionic, the addition of electrolytes (salts) to the aqueous solution can influence its micellization. Salts alter the structure of water and can affect the hydration layer around the ethylene oxide headgroups. This "salting-out" effect typically reduces the cloud point and can favor the growth of larger, more elongated micelles at a given temperature. pku.edu.cn

A study using Small-Angle Neutron Scattering (SANS) investigated C10E7 micelles in heavy water across a range of temperatures and concentrations. The results provided insight into how these factors affect the aggregation behavior. aip.org

Table 1: Effect of Temperature on C10E7 Micellar Properties in a Dilute Solution (This table is illustrative of the types of data obtained from SANS studies; specific values depend on concentration and experimental setup.)

Temperature (°C) Predominant Micellar Shape Observations
10 Ellipsoidal Micelles are relatively small and compact. aip.org
25 Ellipsoidal/Slightly Elongated A noticeable increase in micellar size and elongation. aip.org
35 Elongated Ellipsoidal/Cylindrical Significant micellar growth due to dehydration of headgroups. aip.org

Micellar Aggregation Number (Nagg) : The aggregation number is defined as the average number of individual C10E7 molecules that constitute a single micelle. wikipedia.org It is a crucial parameter for understanding micelle size. The aggregation number can be determined experimentally using techniques such as steady-state fluorescence quenching nih.gov and SANS. aip.org For C10E7, Nagg is not constant; it increases with rising temperature, reflecting the growth of micelles. aip.orgnih.gov

Packing Parameter Analysis : The shape of the resulting micelle can be predicted using the concept of the critical packing parameter (P), defined by the equation: P = v / (a₀ * lₑ) . pku.edu.cn

v is the volume of the hydrophobic (alkyl chain) part.

a₀ is the optimal surface area occupied by the hydrophilic headgroup at the micelle-water interface.

lₑ is the effective length of the hydrophobic tail.

The value of P determines the preferred geometry of the aggregate: spherical micelles form when P < 1/3, cylindrical or rod-like micelles form for 1/3 < P < 1/2, and bilayers or vesicles form when 1/2 < P < 1. pku.edu.cn Factors that decrease the effective headgroup area (a₀), such as an increase in temperature causing dehydration of the ethylene oxide chains, will increase the packing parameter. This explains why C10E7 micelles tend to grow and become more cylindrical at higher temperatures. pku.edu.cn

Mixed Micellar Systems Involving C10E7

Mixing C10E7 with other surfactants allows for the creation of aggregated systems with finely tuned properties that can be superior to those of the individual components. nih.gov

When C10E7 is combined with other nonionic surfactants, such as those from the same poly(oxyethylene) alkyl ether family but with different hydrophobic tail lengths or hydrophilic headgroup sizes, they readily co-assemble to form mixed micelles. ariel.ac.il

The formation of these mixed micelles is a synergistic process. The properties of the resulting aggregates, including the mixed CMC, size, shape, and aggregation number, depend on the molecular structures of the constituent surfactants and their relative proportions in the mixture. nih.gov Often, the CMC of the mixture is lower than that of the individual components, indicating favorable interactions and more stable micelle formation. In such systems, the micelles of one component can act as a "seed" for the incorporation of the other surfactant molecules, leading to a homogenous mixed structure. nih.gov The morphology of these mixed micelles can range from spherical to ellipsoidal or cylindrical, influenced by the packing parameters of the combined surfactant system. ariel.ac.il

Interactions with Ionic Surfactants (e.g., Sodium Dodecyl Sulfate) in Mixed Micelles

When the non-ionic surfactant C10E7 is mixed with an ionic surfactant such as sodium dodecyl sulfate (B86663) (SDS), significant interactions occur within the resulting mixed micelles. The primary driving force for mixing is the reduction of electrostatic repulsion between the ionic head groups of the SDS molecules. The ethylene oxide head groups of C10E7 molecules intersperse between the sulfate head groups of SDS at the micelle-water interface. This spacing diminishes the repulsive forces, thereby stabilizing the mixed micelle structure.

This stabilization often leads to a lower critical micelle concentration (CMC) than would be expected from an ideal mixture of the two surfactants. tainstruments.comnih.gov The incorporation of the non-ionic C10E7 into SDS micelles can also alter the micelle's size and surface charge density. For instance, studies on the similar C12E6/SDS system have shown that adding the non-ionic surfactant increases the hydrodynamic radius of the micelles. nih.gov This increase in size and decrease in surface charge can influence the interaction of the micelle with surfaces and macromolecules. nih.gov The thermodynamic parameters of micellization, such as the Gibbs free energy (ΔGmic), enthalpy (ΔHmic), and entropy (ΔSmic), are all affected by these interactions, reflecting the more favorable energetics of forming mixed micelles compared to micelles of the pure components. nih.govresearchgate.netconicet.gov.ar

Synergistic and Antagonistic Mixing Behaviors in C10E7 Co-surfactant Systems

The mixing of C10E7 with other surfactants can result in either synergistic or antagonistic behavior. encyclopedia.pub

Synergism is observed when the properties of the mixture are more favorable than those of the individual components. In surfactant science, this most commonly refers to the critical micelle concentration (CMC) of the mixture being lower than the CMC of either pure surfactant. scielo.org.mx This indicates attractive interactions between the different surfactant molecules in the micelle. encyclopedia.pubmdpi.com For C10E7 mixed with an ionic surfactant like SDS, strong synergism is common due to the reduction of electrostatic repulsion mentioned previously. scielo.org.mx

Antagonism is the opposite phenomenon, where the interactions are unfavorable (repulsive), leading to a higher CMC for the mixture than for an ideal system. encyclopedia.pubmdpi.com

The degree of synergy or antagonism is quantified by an interaction parameter (β), which is derived from theoretical models. encyclopedia.pubmdpi.com A negative value for β indicates synergism, while a positive value indicates antagonism. An ideal mixture would have a β value of zero. encyclopedia.pub For most mixtures of non-ionic and ionic surfactants, including systems analogous to C10E7/SDS, the interaction parameter is negative, confirming synergistic interactions. scielo.org.mx

Table 1: Synergism in Mixed Surfactant Systems This interactive table provides a conceptual representation of how the Critical Micelle Concentration (CMC) behaves in ideal versus synergistic systems. The values are illustrative.

Mole Fraction of C10E7 Ideal Mixture CMC (mM) Synergistic Mixture CMC (mM) Interaction Type
0.0 8.2 8.2 Pure SDS
0.2 4.5 1.5 Synergism
0.4 2.5 0.5 Synergism
0.6 1.4 0.2 Synergism
0.8 0.7 0.1 Synergism
1.0 0.07 0.07 Pure C10E7

Theoretical Models for Predicting Mixed Micelle Composition and Interactions (e.g., Regular Solution Theory)

To predict and quantify the behavior of mixed surfactant systems, theoretical models are employed. The most common among these is the Regular Solution Theory (RST) , adapted for micellar systems by Rubingh and others. encyclopedia.pubmdpi.com This model provides a framework for understanding non-ideal interactions between different surfactant molecules within a micelle. wpmucdn.comscispace.com

The fundamental equation relating the micellar composition to the bulk composition is:

(x₁)² ln(α₁C₁₂ / x₁C₁) / (1 - x₁)² ln((1 - α₁)C₁₂ / (1 - x₁)C₂) = 1

This equation can be solved iteratively to find the value of x₁. mdpi.com Once x₁ is known, the interaction parameter β can be determined using the following equation:

β = ln(α₁C₁₂ / x₁C₁) / (1 - x₁)²

As previously noted, the value of β quantifies the nature of the interaction:

β < 0: Synergistic interaction (attractive)

β > 0: Antagonistic interaction (repulsive)

β = 0: Ideal mixing

This theoretical framework is a powerful tool for designing mixed surfactant systems with desired properties, as it allows for the prediction of micellar composition and the degree of synergy based on measurable CMC values. encyclopedia.pubnih.gov

Phase Behavior and Phase Transitions of C10E7 Systems

Beyond the formation of simple micelles, C10E7, like many non-ionic surfactants, exhibits rich phase behavior in aqueous solutions, forming a variety of ordered structures depending on concentration and temperature.

Construction and Interpretation of Aqueous Phase Diagrams

The phase behavior of a C10E7-water system is best represented by a phase diagram, which maps the different phases present as a function of temperature and surfactant concentration. youtube.comderingerney.com For a typical non-ionic surfactant, as the concentration in water increases, a sequence of self-assembled structures, known as lyotropic liquid crystal phases, is formed. wikipedia.orgmanchester.ac.uk

A standard phase diagram for such a system would typically show the following phases:

Isotropic Micellar Solution (L₁): At low concentrations, above the CMC, C10E7 forms spherical or ellipsoidal micelles dispersed in water. This phase is optically isotropic. manchester.ac.uk

Hexagonal Phase (H₁): As concentration increases, the micelles pack more closely and often elongate into long, cylindrical structures that arrange themselves in a hexagonal lattice. This phase is highly viscous and optically anisotropic. wikipedia.orgmanchester.ac.uk

Cubic Phase (V₁): Often found at intermediate concentrations between the hexagonal and lamellar phases, cubic phases consist of a complex, interconnected network of micelles forming a cubic lattice. These phases are typically very viscous, optically isotropic gels. manchester.ac.uk

Lamellar Phase (Lα): At even higher concentrations, the surfactant molecules arrange into extended bilayers separated by thin layers of water. This structure is similar to the lipid bilayers found in cell membranes and is optically anisotropic. wikipedia.orgmanchester.ac.uk

Interpreting the diagram involves identifying the phase present at a given temperature and concentration and understanding the transitions that occur when these parameters are changed. youtube.com

Investigation of Liquid-Liquid Phase Separation Mechanisms

Non-ionic surfactants like C10E7 exhibit a lower consolute temperature boundary, often referred to as a "cloud point." Above this temperature, the solution undergoes liquid-liquid phase separation into a surfactant-rich phase and a surfactant-poor (aqueous) phase. The mechanism by which this separation proceeds can be complex. Two notable mechanisms are:

Coalescence-Induced Coalescence (CIC): This mechanism is significant in non-dilute systems. When two droplets of the new phase merge (coalesce), the relaxation of their shape creates a flow field in the surrounding fluid. This flow can draw other nearby droplets together, inducing a cascade of further coalescence events. nih.gov This process can accelerate phase separation beyond what would be expected from simple diffusion-based mechanisms. nih.govnih.gov

Lifshitz-Slyozov Growth (or Ostwald Ripening): This is a more general phase separation mechanism where larger droplets in a suspension grow at the expense of smaller ones. Due to the higher Laplace pressure in smaller droplets, there is a net diffusion of surfactant molecules from the smaller droplets, through the continuous phase, to the larger droplets. This leads to the slow growth of large domains over time.

Both mechanisms can contribute to the coarsening of the new phase after the initial separation, with their relative importance depending on factors like the volume fraction of the dispersed phase. nih.gov

Formation of Complex Self-Assembled Structures Beyond Spherical Micelles

As indicated in the phase diagram, C10E7 can form a variety of complex, ordered structures in water at concentrations above the CMC. manchester.ac.uk These lyotropic liquid crystal phases are a direct result of the surfactant's amphiphilic nature and the geometric constraints of packing an increasing number of molecules into a given volume. wikipedia.orgresearchgate.net

The primary structures beyond simple spherical micelles include:

Cylindrical or Worm-like Micelles: These are elongated, flexible aggregates that can form at concentrations where spherical micelles become too crowded. umd.edunih.gov In some systems, these "worms" can become long enough to entangle, forming a transient network that imparts high viscosity and viscoelasticity to the solution. umd.edu

Hexagonal Phase (H₁): This is an ordered liquid crystalline phase where long cylindrical micelles pack into a two-dimensional hexagonal array. wikipedia.orgmanchester.ac.uk

Lamellar Phase (Lα): This phase consists of surfactant bilayers separated by water layers, creating a one-dimensional periodic structure. wikipedia.orgmanchester.ac.uk

Cubic Phases (V₁ and V₂): These are complex, three-dimensional structures. Bicontinuous cubic phases feature a continuous lipid bilayer that is contorted into a periodic minimal surface, separating two independent, continuous water channel networks. manchester.ac.uk Discontinuous cubic phases consist of discrete micelles packed in a cubic lattice.

The formation of these hierarchical structures is a hallmark of the self-assembly of amphiphilic molecules and is fundamental to their application in templating nanomaterials and in complex formulations. rsc.orgnih.gov

Interactions at Interfaces and Adsorption Mechanisms

Adsorption of C10E7 on Solid Substrates

The adsorption of C10E7 from an aqueous solution onto a solid surface is a spontaneous process driven by interactions between the surfactant molecules and the substrate. This process is influenced by the chemical nature of the surfactant, the properties of the solid surface, and the conditions of the bulk solution. For non-ionic surfactants like C10E7, adsorption onto polar surfaces such as silica (B1680970) is primarily driven by hydrogen bonding between the ether oxygen atoms of the hydrophilic head group and the surface silanol (B1196071) groups.

The relationship between the concentration of a surfactant in solution and the amount adsorbed on a solid surface at a constant temperature is described by an adsorption isotherm. Common models used to describe these isotherms include the Langmuir, Freundlich, and Temkin models. nih.gov The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich and Temkin models account for heterogeneous surfaces. nih.gov

Adsorption kinetics describe the rate at which surfactant molecules adsorb onto a surface. rsisinternational.org This rate is influenced by factors such as the initial surfactant concentration, temperature, and the physical-chemical properties of the adsorbent. mdpi.comacademicjournals.org Kinetic data are often analyzed using models like the pseudo-first-order and pseudo-second-order equations to determine the rate-controlling steps of the adsorption process. rsisinternational.orgresearchgate.net The pseudo-first-order model suggests the rate is proportional to the number of available sites, while the pseudo-second-order model implies that chemisorption is the rate-limiting step. rsisinternational.orgresearchgate.net

Illustrative Data: Adsorption Isotherm Parameters for a Non-ionic Surfactant on Shale Fines

Note: The following data is for a representative non-ionic surfactant on shale fines and is intended to be illustrative of the parameters obtained from Langmuir and Freundlich models. Specific values for C10E7 on silica may vary.

Isotherm ModelParametersValue
Langmuir q_max (mg/g)2.50.95
K_L (L/mg)0.8
Freundlich K_F ((mg/g)(L/mg)^(1/n))1.20.92
n2.1
This table is based on data presented for a non-ionic surfactant on shale, which showed a maximum adsorption of approximately 2.5 mg of surfactant per gram of shale. researchgate.net The data was well-fitted by the Langmuir model, suggesting monolayer formation. researchgate.net

Techniques such as neutron reflectometry and ellipsometry are powerful tools for determining the structure, thickness, and composition of adsorbed surfactant layers at solid-liquid interfaces. acs.orgsurrey.ac.ukmanchester.ac.uk Neutron reflectometry studies on similar non-ionic surfactants, like C12E5 and C12E8 on clay particles, reveal details about the average thickness of the adsorbed layer. researchgate.net

At low concentrations, C10E7 molecules are expected to lie flat on a hydrophilic surface like silica. As the concentration increases towards the critical micelle concentration (CMC), the molecules adopt a more perpendicular orientation, forming a densely packed monolayer with the hydrophilic ethylene (B1197577) oxide chains facing the aqueous phase and the hydrophobic decyl chains oriented away from the surface. rsc.org Above the CMC, bilayer formation can occur, where a second layer of C10E7 molecules adsorbs with their hydrophobic tails associated with the tails of the first layer, exposing the hydrophilic heads of the second layer to the bulk solution. researchgate.net This creates a hydrophilic surface.

Illustrative Data: Structural Parameters of an Adsorbed Surfactant Layer via Neutron Reflectometry

Note: The following table presents typical structural data that can be obtained from neutron reflectometry studies of an adsorbed surfactant layer. The values are illustrative and not specific to C10E7.

ParameterValueDescription
Layer Thickness32 ÅThe total thickness of the adsorbed layer. mdpi.com
Inner Layer Thickness21 ÅThickness of the layer closest to the substrate. mdpi.com
Outer Layer Thickness11 ÅThickness of the layer extending into the solution. mdpi.com
Surface Coverage~70%The fraction of the substrate surface covered by the adsorbate. mdpi.com
This data illustrates a two-layer model of an adsorbed protein, indicating a non-uniform structure with varying density away from the surface, a complexity also expected in surfactant layers. mdpi.com

The chemical nature of the substrate surface profoundly affects the adsorption of C10E7. On hydrophilic surfaces like silica, which possess hydroxyl groups, adsorption is primarily driven by hydrogen bonding with the ether oxygens of the C10E7 headgroup. tudelft.nlnih.gov In contrast, on hydrophobic surfaces (e.g., silica modified with a layer of hydrocarbon chains), the primary driving force for adsorption is the hydrophobic interaction between the surfactant's decyl tail and the surface. nih.govnih.gov This generally leads to a higher adsorption affinity on hydrophobic surfaces. nih.gov

The adsorption mechanism on hydrophobic surfaces typically involves the surfactant molecules orienting themselves with their hydrophobic tails toward the surface and their hydrophilic heads directed towards the aqueous phase. nih.gov This arrangement makes the surface more hydrophilic. The surface topography, including roughness and porosity, also plays a role. Increased surface area due to roughness or porosity generally leads to a higher amount of adsorbed surfactant per unit of geometric area. capes.gov.brnih.gov

Interfacial Phenomena at Liquid-Liquid Boundaries

At the interface between two immiscible liquids, such as oil and water, C10E7 molecules arrange themselves to minimize the unfavorable contact between the oil phase and their hydrophilic heads, and between the water phase and their hydrophobic tails. This interfacial activity is the basis for their use as emulsifiers.

Emulsions are mixtures of immiscible liquids, like oil and water, where one liquid is dispersed as droplets in the other. biolinscientific.com These systems are inherently unstable due to the high interfacial free energy associated with the large interfacial area. Surfactants like C10E7 spontaneously adsorb at the oil-water interface, orienting their hydrophobic decyl tails into the oil phase and their hydrophilic ethylene glycol heads into the water phase. biolinscientific.com This adsorption lowers the interfacial tension (IFT), which is the energy required to create an interface between the two liquids. nih.govoelcheck.com By reducing the IFT, C10E7 facilitates the formation of smaller droplets during emulsification and reduces the thermodynamic driving force for the droplets to coalesce. researchgate.net The extent of IFT reduction increases with surfactant concentration up to the critical micelle concentration (CMC), at which point the interface becomes saturated and the IFT reaches a minimum value. ethz.ch

Illustrative Data: Interfacial Tension of an Oil-Water Interface with a Non-ionic Surfactant

Note: The following data illustrates the typical effect of a non-ionic surfactant on the interfacial tension between hexadecane (B31444) and water. Specific values for C10E7 may differ.

Surfactant Concentration (wt%)Droplet Formation Time (ms)Interfacial Tension (mN/m)
01.5~35
0.0051.5~20
0.051.5~10
1.01.5~6
This data, adapted from studies on sodium dodecylsulfate, shows a significant decrease in interfacial tension as surfactant concentration increases, a principle that applies to C10E7. capes.gov.br

Beyond reducing interfacial tension, C10E7 stabilizes emulsions through several mechanisms. The adsorbed layer of surfactant molecules at the droplet interface forms a physical barrier that hinders droplet coalescence. nih.govmdpi.com For non-ionic surfactants, the primary stabilization mechanism is steric repulsion. The hydrated polyethylene (B3416737) glycol chains extend into the aqueous phase, creating a repulsive force when two droplets approach each other, thus preventing them from merging. nih.govresearchgate.net

C10E7 can also form and stabilize microemulsions. Unlike conventional emulsions, microemulsions are thermodynamically stable, transparent, isotropic mixtures of oil, water, and surfactant. gattefosse.com The formation and type of microemulsion (oil-in-water, water-in-oil, or bicontinuous) are highly dependent on factors like temperature and the concentration of the components, which can be mapped out in a phase diagram. nih.govresearchgate.netmdpi.com For non-ionic surfactants like C10E7, temperature is a critical parameter that influences the curvature of the interfacial film, leading to phase inversion from an oil-in-water to a water-in-oil microemulsion as temperature increases. nih.gov This behavior is crucial for formulating stable microemulsion systems for various applications. gattefosse.com

Biomolecular Research Applications and Membrane Interaction Studies

Solubilization and Stabilization of Membrane Proteins by C10E7

The primary application of detergents like C10E7 in membrane protein research is to disrupt the lipid bilayer and create a soluble protein-detergent complex. mdpi.comnih.gov This process is crucial for the purification and subsequent characterization of integral membrane proteins (IMPs). nih.gov

The extraction of integral membrane proteins from their native lipid environment is a critical first step for their biochemical and structural characterization. springernature.com Non-ionic detergents such as Heptaethylene glycol monodecyl ether are employed in this process. chemdad.com The general methodology involves incubating the cell membrane preparation with a solution containing the detergent at a concentration above its critical micelle concentration (CMC). nih.gov At these concentrations, detergent monomers associate to form micelles, which are capable of disrupting the lipid bilayer and encapsulating the hydrophobic transmembrane regions of the protein, thereby solubilizing it. mdpi.com

Once solubilized, the protein-detergent complexes can be separated from the membrane lipids and other cellular components through various chromatographic techniques. The choice of detergent and the specific conditions for extraction and purification need to be optimized for each target protein to ensure efficient solubilization while preserving the protein's structural integrity. nih.gov

Table 1: General Properties of this compound (C10E7)

PropertyValueSource
Molecular Formula C24H50O8 chemdad.com
Molecular Weight 466.65 g/mol chemdad.com
Type Non-ionic detergent chemdad.com
Melting Point 27-29 °C chemicalbook.com
Boiling Point 553.9±45.0 °C (Predicted) chemicalbook.com
Density 0.977-0.983 g/ml (35℃) chemicalbook.com

A key challenge in membrane protein research is maintaining the native structure and function of the protein once it is removed from the lipid bilayer. nih.govnih.gov Non-ionic detergents like C10E7 are generally considered "mild" or "non-denaturing" because they can often solubilize membrane proteins while preserving their folded state and biological activity. nih.gov The detergent micelles form a hydrophobic environment around the transmembrane domains, mimicking the lipid bilayer to some extent and preventing the protein from aggregating in the aqueous solution. nih.govnih.gov

The stability of a membrane protein within a detergent micelle is influenced by factors such as the detergent's chemical structure, concentration, and the protein-to-micelle ratio. nih.govresearchgate.net The flexible nature of the polyethylene (B3416737) glycol chains in C10E7 may allow the micelle to adapt to the specific hydrophobic surface of a given protein, contributing to its stabilization. nih.gov However, the stability of any given protein in a C10E7 micellar environment must be empirically determined, as some proteins may still be prone to denaturation or aggregation. nih.gov

Determining the three-dimensional structure of membrane proteins is essential for understanding their function. nih.gov C10E7, as a non-ionic detergent, can be used to prepare membrane protein samples for structural analysis by X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comdoaj.org

For X-ray crystallography, the protein-detergent complex must be purified and induced to form well-ordered crystals. nih.gov The size and shape of the detergent micelle can influence crystal packing and the quality of the resulting diffraction pattern. nih.gov While specific crystallization successes with C10E7 are not broadly documented in general literature, detergents with similar polyoxyethylene structures are commonly screened in crystallization trials. nih.gov

In the context of NMR spectroscopy, membrane proteins are often studied in detergent micelles to enable their tumbling in solution, which is a prerequisite for many solution NMR experiments. nih.govnih.gov The goal is to create a protein-detergent micelle complex that is small enough to tumble rapidly, resulting in sharp NMR signals. nih.gov The choice of detergent is critical, and non-ionic detergents are frequently used for these studies. nih.gov

C10E7 Interactions with Biological Membranes and Lipid Bilayers

Understanding how detergents interact with and disrupt lipid membranes is fundamental to their application in membrane protein research. nih.gov

The interaction of a non-ionic detergent like C10E7 with a lipid bilayer is a multi-step process. Initially, detergent monomers partition from the aqueous phase into the outer leaflet of the bilayer. rsc.orgmdpi.comnih.gov As the detergent concentration increases, the bilayer becomes saturated with detergent molecules. This incorporation disrupts the ordered packing of the lipid acyl chains and can alter the physical properties of the membrane, such as its fluidity and permeability. rsc.orgmdpi.com

At and above the critical micelle concentration (CMC), the detergent can solubilize the membrane entirely, leading to the formation of mixed micelles containing both lipid and detergent molecules. nih.gov This process effectively disintegrates the bilayer structure. The specific mechanism of disruption can vary depending on the chemical nature of the detergent and the composition of the lipid bilayer. nih.gov Some models propose the formation of transient pores or defects in the membrane as intermediates in the solubilization process. rsc.org

Reconstituting purified membrane proteins into artificial lipid bilayers, such as liposomes or vesicles, is a powerful technique for studying their function in a controlled environment that more closely resembles their native state. nih.govmdpi.comd-nb.infonih.gov This process, often referred to as the formation of proteoliposomes, typically involves the removal of the detergent that was used to solubilize the protein. mdpi.comd-nb.info

A common method for reconstitution involves mixing the purified protein-detergent complex with pre-formed liposomes that have been destabilized with the same detergent. mdpi.com Subsequent removal of the detergent, for example through dialysis or by using adsorbent beads, allows the protein to insert into the lipid bilayer as the liposomes reform. nih.govmdpi.com The efficiency of reconstitution and the final orientation of the protein within the liposome (B1194612) can be influenced by the type of detergent used, the lipid composition, and the method of detergent removal. mdpi.com C10E7 can be used in such protocols, where its removal from the protein-lipid-detergent mixture leads to the formation of functional proteoliposomes suitable for transport assays or other functional studies. nih.govaston.ac.uk

Influence of C10E7 on Membrane Permeability and Fluidity in Model Systems

The interaction of the nonionic surfactant this compound (C10E7) with lipid bilayers in model systems is a critical area of biomolecular research. As an amphiphilic molecule, C10E7 partitions into lipid membranes, thereby altering their fundamental physicochemical properties, notably fluidity and permeability. researchgate.netresearchgate.net These alterations are foundational to the surfactant's role in processes like membrane protein solubilization and reconstitution. uni-leipzig.de

Research into these interactions frequently employs model systems such as liposomes or vesicles, commonly composed of phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC) or dimyristoylphosphatidylcholine (B1235183) (DMPC). uni-leipzig.depku.edu.cn The influence of C10E7 is investigated through various biophysical techniques that measure changes in the membrane's structural and dynamic characteristics.

Detailed Research Findings

Studies have demonstrated that the insertion of C10E7 molecules into the lipid bilayer disrupts the ordered packing of the phospholipid acyl chains. pku.edu.cn This disruption directly increases the fluidity of the membrane. A key technique for observing this is Differential Scanning Calorimetry (DSC), which measures the temperature of the gel-to-liquid crystalline phase transition (Tₘ). The incorporation of surfactants like C10E7 into DPPC vesicles has been shown to lower this transition temperature, indicating that the membrane becomes more fluid at lower temperatures. pku.edu.cn This disturbance of the lipid packing order is a common effect observed with various surfactants interacting with lipid membranes. pku.edu.cn

Fluorescence spectroscopy provides further insights into membrane fluidity. Probes such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and pyrene (B120774) are utilized to report on the mobility and polarity of different regions within the bilayer. pku.edu.cn A decrease in the fluorescence anisotropy of DPH upon the addition of a surfactant indicates a higher fluidity in the hydrophobic core of the membrane. Similarly, changes in the fluorescence emission ratio (I₁/I₃) of pyrene reflect alterations in the polarity of the palisade layer of the membrane, which can be correlated with changes in lipid packing and fluidity. pku.edu.cn Studies on surfactants structurally similar to C10E7 have recorded such changes, confirming an increase in membrane fluidity. pku.edu.cn

The increased fluidity and disruption of the bilayer integrity caused by C10E7 incorporation lead to a concurrent increase in membrane permeability. The insertion of the surfactant molecules can create transient pores or defects in the membrane structure, compromising its barrier function. researchgate.net This allows for the leakage of contents from within vesicles and the increased passage of ions or small molecules across the bilayer. Research on the effects of poly(ethylene glycol) chains, a key structural component of C10E7, on liposomes has shown they can induce a significant, concentration-dependent increase in membrane permeability. nih.gov This effect is attributed to local discontinuities in the lipid bilayer caused by the polymer chains, leading to the release of encapsulated substances. nih.gov

The tables below summarize the typical effects of C10E7 on key membrane properties based on findings from model system studies.

Table 1: Effect of C10E7 on the Phase Transition Temperature (Tₘ) of DPPC Vesicles

ParameterPure DPPC VesiclesDPPC Vesicles with C10E7
Phase Transition Temp. (Tₘ) ~24 °CDecreased (e.g., ~21.5 °C)
Interpretation Gel State (Less Fluid)Liquid Crystalline State (More Fluid)

Data derived from differential scanning calorimetry findings which show a decrease in Tₘ upon surfactant addition. pku.edu.cn

Table 2: Influence of C10E7 on Model Membrane Permeability

C10E7 ConcentrationEffect on Membrane IntegrityPermeability to Small Molecules
Low Minor disruption of lipid packingSlight increase
High Significant disruption, potential for pore formation and solubilizationSubstantial, concentration-dependent increase

This table reflects the general principles of surfactant-membrane interactions, where increasing surfactant concentration leads to greater membrane disruption and consequently higher permeability. researchgate.netnih.gov

Theoretical and Computational Modeling of Heptaethylene Glycol Monodecyl Ether Systems

Molecular Dynamics Simulations of C10E7 Self-Assembly and Interfacial Behavior

Molecular dynamics (MD) simulations have proven to be a powerful tool for elucidating the dynamic processes of C10E7 self-assembly into micelles and its behavior at interfaces. nih.govcuny.edu These simulations track the movement of individual atoms or groups of atoms over time, governed by a set of classical force fields that describe the interactions between particles. By simulating systems containing numerous C10E7 molecules and a solvent (typically water), researchers can observe the spontaneous formation of aggregates and characterize their structural and dynamic properties.

Detailed research findings from MD simulations reveal the intricate balance of forces driving micellization. The hydrophobic decyl (C10) tails of the C10E7 molecules tend to avoid contact with water, leading them to aggregate. Simultaneously, the hydrophilic heptaethylene glycol (E7) head groups remain exposed to the aqueous environment, stabilizing the micellar structure. Simulations can provide quantitative data on the critical micelle concentration (CMC), aggregation number (the number of molecules in a micelle), and the shape and size distribution of the resulting micelles.

At interfaces, such as an oil-water or air-water interface, MD simulations illustrate the orientation of C10E7 molecules. The hydrophobic tails typically penetrate the non-polar phase (oil or air), while the hydrophilic heads remain in the aqueous phase. This arrangement leads to a reduction in interfacial tension, a key characteristic of surfactants. The simulations can quantify the interfacial thickness, the molecular orientation at the interface, and the dynamics of surfactant molecules exchanging between the interface and the bulk solution. nih.govresearchgate.net

Table 7.1.1: Representative Data from MD Simulations of C10E7 Systems

Parameter Description Typical Value Range
Aggregation Number (N_agg) Average number of C10E7 molecules per micelle. 50 - 150
Radius of Gyration (Rg) A measure of the micelle's compactness. 2.0 - 3.5 nm
End-to-End Distance of C10 Chain Average length of the hydrophobic tail within the micelle core. 1.0 - 1.5 nm

Coarse-Grained Models for Simulating Large-Scale C10E7 Aggregates

While all-atom MD simulations provide high-resolution details, they are computationally expensive and often limited to relatively small systems and short timescales. nih.gov To study the formation and interaction of large-scale C10E7 aggregates, such as complex micellar structures or the behavior in bulk solutions over microseconds, researchers often employ coarse-grained (CG) models. youtube.comnih.gov

In a CG model, groups of atoms are lumped together into single "beads" or "superatoms." researchgate.net For C10E7, a common approach is to represent the decyl tail with a few hydrophobic beads and the ethylene (B1197577) glycol chain with a series of hydrophilic beads. This simplification reduces the number of particles in the system and smooths the energy landscape, allowing for simulations of much larger systems for longer durations. nih.govnih.gov

The development of a reliable CG model involves parameterizing the interactions between the beads to reproduce certain properties of the all-atom system or experimental data, such as the partition coefficient of the molecule between oil and water. Once validated, these CG models can be used to investigate phenomena that are inaccessible to all-atom simulations, including the kinetics of micelle formation and dissolution, the phase behavior of concentrated surfactant solutions, and the interaction of micelles with surfaces or polymers.

Table 7.2.1: Comparison of All-Atom and Coarse-Grained Simulation Parameters for C10E7

Feature All-Atom MD Coarse-Grained MD
Representation Each atom is explicitly represented. Groups of atoms are represented as single beads.
Degrees of Freedom High Significantly Reduced youtube.com
Time Step 1-2 femtoseconds 10-40 femtoseconds
Accessible Timescale Nanoseconds to a few microseconds nih.gov Microseconds to milliseconds nih.gov
System Size Thousands to hundreds of thousands of atoms Millions of beads (representing billions of atoms)

| Primary Application | Detailed mechanism, local dynamics | Large-scale phenomena, thermodynamics nih.gov |

Application of Statistical Mechanics and Thermodynamics to Micellar Systems

Statistical mechanics and thermodynamics provide the theoretical framework for understanding the driving forces behind the self-assembly of C10E7 into micelles. The formation of micelles is an equilibrium process governed by the change in Gibbs free energy (ΔG). Micellization occurs when the free energy of the system is lowered by the aggregation of surfactant monomers.

The standard Gibbs free energy of micellization (ΔG°_mic) can be related to the critical micelle concentration (CMC) by the equation:

ΔG°_mic = RT ln(CMC)

Thermodynamic models can be used to predict how factors like temperature, pressure, and the addition of salts affect the CMC and the aggregation number of C10E7 micelles. For nonionic surfactants like C10E7, the effect of temperature on the CMC is often non-monotonic. wpmucdn.com At lower temperatures, an increase in temperature typically leads to a decrease in the CMC, as the dehydration of the ethylene glycol chains enhances the hydrophobicity of the molecule, favoring aggregation. researchgate.net However, at higher temperatures, increased thermal motion can disfavor aggregation, leading to an increase in the CMC.

Table 7.3.1: Thermodynamic Parameters of Micellization for a Typical Nonionic Surfactant

Thermodynamic Parameter Description Typical Sign for Micellization
ΔG°_mic Standard Gibbs Free Energy of Micellization Negative (spontaneous process)
ΔH°_mic Standard Enthalpy of Micellization Can be positive or negative depending on temperature

| ΔS°_mic | Standard Entropy of Micellization | Positive (driven by the hydrophobic effect) |

Density Functional Theory (DFT) Calculations for Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. mdpi.com In the context of C10E7, DFT calculations can provide detailed insights into the intramolecular and intermolecular interactions that are fundamental to its behavior.

DFT can be used to determine the optimal geometries of individual C10E7 molecules, calculate their charge distributions, and analyze the nature of the covalent bonds within the molecule. Furthermore, DFT is employed to study the non-covalent interactions between C10E7 molecules and with solvent molecules. This includes van der Waals forces and hydrogen bonding between the ethylene glycol units and water, which are crucial for understanding the hydration of the hydrophilic head group. bohrium.com

One of the challenges in standard DFT calculations is the accurate description of long-range van der Waals interactions, which are important for the aggregation of non-polar tails. Modern DFT functionals have been developed to better account for these dispersion forces. Another aspect is the self-interaction error (SIE), which can affect the calculated electronic properties. uci.edusmu.edunih.gov Corrections for SIE can lead to more accurate predictions of molecular properties. By calculating the interaction energies between pairs or small clusters of C10E7 molecules, DFT provides fundamental data that can be used to parameterize the force fields for classical molecular dynamics simulations.

Table 7.4.1: Applications of DFT in the Study of C10E7

Application Information Obtained
Geometry Optimization Most stable conformation of the C10E7 molecule.
Electronic Structure Analysis Distribution of electron density, partial atomic charges.
Interaction Energy Calculations Strength of hydrogen bonds and van der Waals interactions. bohrium.com

| Force Field Parameterization | Provides quantum mechanical data to develop accurate classical force fields. |

Emerging Research Applications and Future Directions

C10E7 in Nanomaterials Synthesis and Stabilization

The application of surfactants is crucial in the synthesis and stabilization of nanoparticles. chemeo.com Non-ionic surfactants, such as C10E7, play a significant role in controlling the size, shape, and stability of nanomaterials. Their primary function is to adsorb onto the surface of newly formed nanoparticles, preventing their aggregation through steric hindrance. nih.gov This stabilization is essential for maintaining the unique properties of nanoparticles that are dependent on their size and morphology.

Research has shown that the flexibility of the surfactant film can influence the size and polydispersity of the resulting nanoparticles. nih.gov An increase in surfactant flexibility can lead to the formation of larger and more polydisperse nanoparticles. nih.gov In the context of microemulsion-based nanoparticle synthesis, the choice of surfactant is critical. nih.govresearchgate.net Microemulsions, which are thermodynamically stable dispersions of oil and water, can act as nanoreactors for the synthesis of nanoparticles with controlled dimensions. fip.org Non-ionic surfactants like polyoxyethylene lauryl ethers are used to form these microemulsions, which serve as templates for nanoparticle formation. fip.orgchemicalbook.com The surfactant stabilizes the droplets within which the reaction to form the nanoparticles occurs. nih.gov

While direct research specifically detailing the use of C10E7 as a template for porous materials is not abundant in the provided results, the principles of micelle-templating are well-established for similar surfactants. Surfactants self-assemble into micelles in solution, and these micelles can act as templates around which inorganic or polymeric precursors can organize to form porous structures after the removal of the surfactant template.

Green Chemistry Principles and Sustainable Approaches in C10E7 Utilization

The principles of green chemistry are increasingly being applied to the chemical industry to develop more sustainable products and processes. chemicalbook.com This includes the use of renewable feedstocks, reducing waste, and designing chemicals with lower environmental impact. chemicalbook.comchemicalbook.com The sustainability of surfactants like C10E7 is being addressed through the development of bio-based alternatives and more environmentally friendly synthesis routes. omnitechintl.comsustainableaquaculture.com

Fatty alcohol ethoxylates, the class of surfactants to which C10E7 belongs, are traditionally derived from petrochemical sources. jiahua.com However, there is a growing trend towards producing these surfactants from renewable resources such as natural fats and oils. sustainableaquaculture.comjiahua.com For instance, companies are exploring the use of feedstocks like coconut oil, palm kernel oil, and even fish oil waste to produce bio-based fatty alcohols, which can then be ethoxylated to create surfactants. omnitechintl.comsustainableaquaculture.com Shell, for example, has plans to use bio-based feedstocks like soybean oil to produce alcohols and alcohol ethoxylates. icis.com The use of bio-based ethylene (B1197577) oxide, derived from bio-ethanol, further enhances the renewable profile of these surfactants. omnitechintl.com These bio-based surfactants are often more biodegradable and have a lower carbon footprint compared to their petroleum-based counterparts. jiahua.comkaochemicals-eu.com

The synthesis of ethylene glycol, a key component in the hydrophilic chain of C10E7, is also being targeted for sustainable production. researchgate.net Traditionally produced from petrochemical-based ethylene, researchers are developing routes to produce ethylene glycol from renewable resources like glycerol, which is a byproduct of biodiesel production. researchgate.net Additionally, novel photocatalytic methods are being explored for the direct conversion of methanol (B129727) or formaldehyde (B43269) into ethylene glycol. fip.org

Several metrics are used to evaluate the "greenness" of a chemical process, including Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). nih.govchemicalbook.com These metrics help to quantify the efficiency and waste generation of a synthesis route, guiding the development of more sustainable chemical manufacturing. nih.govchemicalbook.com

Advanced Material Science Applications of C10E7 and Related Surfactants (e.g., Adhesion Enhancement in Coatings)

The unique properties of C10E7 and related polyoxyethylene ether surfactants make them valuable in the field of advanced material science, particularly in the formulation of functional coatings. researchgate.netsciopen.commaterialsnet.com.tw Adhesion is a critical property for protective and decorative coatings, and additives are often used to ensure a strong and durable bond between the coating and the substrate. specialchem.comulprospector.com

While surfactants are primarily known for their role as wetting agents, dispersants, and emulsifiers in paint formulations, their influence on adhesion can be significant. wikipedia.orgspecialchem.com Certain surfactants can act as adhesion promoters by improving the wetting of the substrate by the liquid coating, which is a prerequisite for good adhesion. specialchem.com Polyether-based structures, similar to the hydrophilic chain of C10E7, have been incorporated into adhesion-promoting additives. google.com For instance, some adhesion promoters for coatings on olefinic substrates contain polyether blocks. google.com These additives can enhance the interaction at the coating-substrate interface. ulprospector.com

Organofunctional silanes are a well-known class of adhesion promoters that can be used in various coating systems. specialchem.comulprospector.com Some of these silanes incorporate polyoxyalkylene chains, which are structurally related to the hydrophilic part of C10E7. google.com These functionalized silanes can form covalent bonds with both the inorganic substrate and the organic binder of the coating, effectively coupling the two materials and enhancing adhesion. ulprospector.com

The development of advanced functional coatings often involves the incorporation of nanomaterials to impart properties such as corrosion resistance or superhydrophobicity. mdpi.com The effective dispersion and stabilization of these nanomaterials within the coating matrix are crucial for their performance, a role where surfactants like C10E7 can be instrumental.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling Heptaethylene glycol monodecyl ether in laboratory settings?

  • Methodological Guidance :

  • Personal Protective Equipment (PPE) : Wear safety goggles, impervious gloves, and lab coats to avoid skin/eye contact. Use respirators if aerosol generation is likely .
  • Storage : Store in sealed containers at 2–10°C for short-term use; long-term storage requires -20°C . Avoid exposure to light and ignition sources .
  • Spill Management : Absorb spills with inert materials (e.g., bentonite) and dispose of as hazardous waste. Clean contaminated surfaces with ethanol .
  • First Aid : For skin contact, rinse thoroughly with water; for inhalation, move to fresh air and seek medical attention .

Q. What is the molecular structure and purity specification of this compound?

  • Chemical Properties :

  • Molecular Formula : C26H54O8 (MW: 494.70) .
  • IUPAC Name : 3,6,9,12,15,18,21-Heptaoxatritriacontan-1-ol .
  • Purity : ≥98% (by capillary GC) for analytical applications .

Q. How is this compound utilized in membrane protein studies?

  • Application : It solubilizes and stabilizes membrane proteins by disrupting lipid-protein interactions, enabling structural analysis via cryo-EM or X-ray crystallography. Use at concentrations of 0.1–1% (w/v) in buffer systems .

Advanced Research Questions

Q. How does this compound affect dynamic light scattering (DLS) measurements in nanoparticle characterization?

  • Mechanistic Insight :

  • The surfactant forms adsorption layers at phase boundaries, altering the effective viscosity and diffusion coefficients of nanoparticles. This violates the Stokes-Einstein relation, requiring correction factors for accurate hydrodynamic radius calculations .
  • Experimental Adjustment : Calibrate DLS instruments using reference nanoparticles in surfactant-containing solutions to account for altered diffusion properties .

Q. What methodologies are recommended for analyzing this compound in bioactive extracts via GC-MS?

  • Protocol :

  • Sample Preparation : Extract with nonpolar solvents (e.g., hexane) and derivatize using trimethylsilyl agents to enhance volatility .
  • GC-MS Parameters : Use a polar capillary column (e.g., DB-5MS) and electron ionization (EI) at 70 eV. Identify peaks via NIST spectral library matching .

Q. How does this compound inhibit hydrogen-bond formation in protein-ligand interactions?

  • Mechanism : The surfactant’s hydrophilic head (polyethylene glycol) competes with water molecules, disrupting hydrogen-bond networks. Its hydrophobic tail interacts with fatty acid chains, further destabilizing lipid-protein interfaces .
  • Experimental Validation : Perform isothermal titration calorimetry (ITC) to quantify binding affinity changes in surfactant-treated vs. untreated systems .

Data Contradictions and Limitations

  • Safety Classification : While some SDS classify it as non-hazardous , standard safety protocols (e.g., PPE, spill management) are still advised due to incomplete toxicological data .
  • Ecological Data : No available data on toxicity, biodegradability, or bioaccumulation potential; assume environmental persistence and avoid release into waterways .

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